Barminomycin II - 108089-33-4

Barminomycin II

Catalog Number: EVT-1169182
CAS Number: 108089-33-4
Molecular Formula: C33H39NO13
Molecular Weight: 657.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Barminomycin II is a natural product found in Actinomadura with data available.
Synthesis Analysis

Barminomycin II is synthesized through a complex biosynthetic pathway involving polyketide synthesis. The genetic basis for its production is encoded within the mad gene cluster of Actinomadura verrucosospora. This cluster consists of multiple genes that encode for type I polyketide synthases. Key steps in the synthesis include:

  1. Polyketide Assembly: The assembly begins with the loading of malonyl-CoA and other precursors onto an acyl carrier protein.
  2. Chain Elongation: The chain is extended through a series of condensation reactions facilitated by various enzymes encoded in the gene cluster, including acyltransferases and dehydratases.
  3. Cyclization and Modification: Enzymatic activities lead to cyclization events forming tetrahydrofuran and cyclohexane rings, crucial for the final structure of Barminomycin II.
  4. Final Modifications: The process concludes with hydroxylation and other modifications that yield the mature compound .
Molecular Structure Analysis

Barminomycin II features a complex molecular structure characterized by an eight-membered azomethine ring. Its molecular formula is C₁₄H₁₅N₃O₄, with a molecular weight of approximately 287.29 g/mol. The structural uniqueness lies in its ability to exist in different conformations, allowing it to bind effectively to DNA through intercalation. The chromophore, carminomycinone, plays a critical role in this binding mechanism .

Key Structural Features:

  • Azomethine Ring: Contributes to its DNA binding capability.
  • Hydroxyl Groups: Essential for biological activity and solubility.
  • Chiral Centers: Impacts the pharmacological properties and interactions with biological targets.
Chemical Reactions Analysis

Barminomycin II participates in several significant chemical reactions:

  1. DNA Intercalation: The primary reaction involves the intercalation between base pairs in DNA, leading to inhibition of DNA replication and transcription.
  2. Formation of DNA Adducts: It can form stable adducts with DNA, which are crucial for its cytotoxic effects against cancer cells. These adducts result from covalent bonding between the drug and nucleic acid components .
  3. Oxidative Reactions: In biological systems, Barminomycin II may undergo oxidative metabolism, affecting its activity and stability.
Mechanism of Action

The mechanism of action of Barminomycin II primarily involves:

  • Intercalation into DNA: This disrupts normal DNA function by preventing replication and transcription processes essential for cell division.
  • Topoisomerase Inhibition: Similar to other anthracyclines, Barminomycin II may inhibit topoisomerase II, leading to increased DNA strand breaks during replication .
  • Cytotoxic Effects: The formation of DNA adducts enhances its cytotoxicity, making it effective against rapidly dividing cancer cells.
Physical and Chemical Properties Analysis

Barminomycin II exhibits several notable physical and chemical properties:

Key Properties:

  • Molecular Weight: 287.29 g/mol
  • Density: Typically ranges around 1.2 g/cm³
  • pKa Values: Relevant for understanding its ionization state at physiological pH.
Applications

Barminomycin II has significant potential applications in various fields:

  1. Cancer Therapy: Its potent cytotoxic effects make it a candidate for development as an anticancer drug.
  2. Antimicrobial Research: Due to its broad-spectrum activity against various pathogens, it could be explored as a treatment option for bacterial infections.
  3. Drug Development Models: Barminomycin II serves as a model compound for designing new anthracycline derivatives with improved efficacy and reduced side effects .
Introduction to Barminomycin II

Historical Discovery and Isolation from Actinomadura spp.

Barminomycin II was first identified as a component of the macromolecular antibiotic complex SN-07, isolated in 1985 from the fermentation broth of Actinomadura roseoviolacea var. miuraensis, a newly characterized variant of soil-derived actinomycetes [4] [9]. This complex initially presented as a pink/red deoxyribonucleic acid (DNA)-bound substance, requiring nuclease digestion to liberate the bioactive chromophore. Subsequent chromatographic separation revealed two distinct entities: barminomycin I and II. Barminomycin II was distinguished through high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, confirming its molecular formula as C~30~H~33~NO~12~ [8] [9]. Early pharmacological screening demonstrated exceptional cytotoxicity against murine P388 leukemia cells, with potency exceeding conventional anthracyclines by three orders of magnitude, prompting intensive structural and mechanistic investigations [4] [9].

Table 1: Key Milestones in Barminomycin II Discovery

YearEventSignificance
1985Isolation of SN-07 complex from Actinomadura roseoviolacea var. miuraensisFirst identification of a DNA-anthracycline complex requiring enzymatic release
1988Separation and characterization of Barminomycin IIStructural differentiation from Barminomycin I; determination of molecular formula
1990sMechanistic studies on DNA adduct formationElucidation of covalent binding to deoxyribonucleic acid at guanine residues

The taxonomic identification of the producing organism involved morphological and biochemical analyses, confirming its classification within the rare actinomycete genus Actinomadura. This genus exhibits branched mycelium, sporangia-forming hyphae, and chemoorganotrophic metabolism, traits consistent with barminomycin’s complex biosynthetic requirements [1] [5]. Fermentation optimization studies revealed that yield enhancement required precise control of carbon sources and aeration, reflecting the organism’s sensitivity to culturing conditions [9].

Structural Classification Within the Anthracycline Family

Barminomycin II belongs to the anthracycline glycoside family, characterized by a tetracyclic anthraquinone aglycone covalently linked to an aminosugar. Its core structure (C~30~H~33~NO~12~) comprises a four-ring system typical of anthracyclines, but features an unprecedented eight-membered carbinolamine ring fused to the daunosamine sugar at C-3' [4] [6]. This carbinolamine exists in equilibrium with a reactive imine form (Fig. 1), a feature absent in classical anthracyclines like doxorubicin. The imine moiety enables spontaneous covalent bonding with deoxyribonucleic acid without requiring formaldehyde activation [4] [9].

Table 2: Critical Functional Groups in Barminomycin II

Structural ElementChemical FeatureFunctional Role
Anthraquinone chromophoreTetracyclic planar system (rings A-D)Deoxyribonucleic acid intercalation
Eight-membered ringCarbinolamine (equilibrating with imine)Source of electrophilic carbon for covalent adduct formation
Daunosamine variant3-Amino-2,3,6-trideoxy-L-lyxo-hexoseSequence-specific anchoring in deoxyribonucleic acid minor groove
Hydroxyl groupsAt C-6, C-9, C-11Redox activity; hydrogen bonding with deoxyribonucleic acid

Spectroscopic characterization, including ultraviolet-visible spectroscopy and two-dimensional nuclear magnetic resonance, confirmed the presence of conjugated double bonds (λ~max~ 480 nm) characteristic of anthracyclines, alongside unique signals attributable to the carbinolamine ring [6] [9]. X-ray crystallography of barminomycin-deoxyribonucleic acid adducts later demonstrated that the imine carbon attacks the exocyclic amino group of guanine residues, forming an N-C-N aminal linkage identical to that in formaldehyde-activated doxorubicin adducts—but without requiring exogenous formaldehyde [4] [9].

Comparative Analysis with Barminomycin I and Other Anthracyclines

Barminomycin II differs from its congener barminomycin I primarily in the oxidation state of the anthraquinone moiety. While both share the eight-membered carbinolamine ring, mass spectrometry revealed Barminomycin II possesses an additional hydroxyl group at C-10, enhancing its aqueous solubility and reactivity toward deoxyribonucleic acid [8] [9]. This modification results in distinct pharmacological profiles:

  • Cytotoxicity: Barminomycin II exhibits 1000-fold greater potency against P388 leukemia cells than doxorubicin (IC~50~ 0.01 nM vs. 10 nM), while Barminomycin I is approximately 500-fold more potent [9].
  • Deoxyribonucleic acid Binding Kinetics: Both barminomycins form covalent adducts at 5'-GC-3' sequences, but Barminomycin II achieves saturation binding in 10 minutes versus 3 hours for doxorubicin-formaldehyde mixtures [4] [6].
  • Adduct Stability: The half-life of Barminomycin II-deoxyribonucleic acid complexes exceeds 48 hours at 37°C, contrasting sharply with carminomycin II adducts (4–5 hours) and doxorubicin adducts (25 hours) [6] [9].

Table 3: Comparative Anthracycline Adduct Properties

AnthracyclineAdduct Formation RequirementPrimary Binding SequenceAdduct Half-Life (37°C)Relative Cytotoxicity
Barminomycin IINone (pre-activated)5'-GC-3'>48 hours1000 × doxorubicin
Barminomycin INone (pre-activated)5'-GC-3'>48 hours500 × doxorubicin
DoxorubicinFormaldehyde activation5'-GC-3'25 hoursReference (1×)
Carminomycin IFormaldehyde activation5'-GC-3'<5 hours0.5 × doxorubicin

Structurally, classical anthracyclines like doxorubicin require formaldehyde to generate electrophilic intermediates that attack deoxyribonucleic acid. In contrast, barminomycin II’s inherent imine group functions as a built-in formaldehyde equivalent, enabling direct nucleophilic attack by guanine [4] [9]. This mechanistic distinction translates to superior in vivo efficacy: Barminomycin II achieved complete remission in 80% of P388 leukemia-bearing mice at 0.05 mg/kg, whereas doxorubicin required 5 mg/kg for comparable effects [9]. Unlike disaccharide anthracyclines (e.g., aclarubicin), barminomycin II’s monosaccharide configuration allows deeper penetration into the deoxyribonucleic acid minor groove, enhancing sequence selectivity for 5'-GC-3' sites as confirmed by deoxyribonucleic acid footprinting assays [6] [9].

The structural uniqueness of barminomycin II has inspired synthetic efforts to develop "pre-activated" anthracycline analogs. However, none have replicated its combination of rapid adduct formation, extreme stability, and potency—highlighting the evolutionary sophistication of this natural product [4] [9].

Properties

CAS Number

108089-33-4

Product Name

Barminomycin II

IUPAC Name

9-acetyl-4,6,9,11-tetrahydroxy-7-[[5-hydroxy-2-(2-hydroxypropyl)-4,10-dimethyl-4,5,6,6a,7,8,10,10a-octahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C33H39NO13

Molecular Weight

657.7 g/mol

InChI

InChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3

InChI Key

AEGZAZQDUFJYDZ-UHFFFAOYSA-N

SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

Synonyms

barminomycin II

Canonical SMILES

CC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.